4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide

Lipophilicity Optimization Physicochemical Profiling Drug Design

4-Ethoxy-N,N-dimethylnaphthalene-1-sulfonamide (CAS 299404-24-3) is a small-molecule naphthalene-1-sulfonamide with the molecular formula C14H17NO3S and a molecular weight of 279.36 g/mol. It features an ethoxy substituent at the 4-position of the naphthalene ring and a dimethyl sulfonamide at the 1-position.

Molecular Formula C14H17NO3S
Molecular Weight 279.36 g/mol
Cat. No. B6054404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide
Molecular FormulaC14H17NO3S
Molecular Weight279.36 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C
InChIInChI=1S/C14H17NO3S/c1-4-18-13-9-10-14(19(16,17)15(2)3)12-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3
InChIKeyQBLPPELJBVQJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N,N-dimethylnaphthalene-1-sulfonamide: Core Physicochemical & Sourcing Baseline for Research Procurement


4-Ethoxy-N,N-dimethylnaphthalene-1-sulfonamide (CAS 299404-24-3) is a small-molecule naphthalene-1-sulfonamide with the molecular formula C14H17NO3S and a molecular weight of 279.36 g/mol. It features an ethoxy substituent at the 4-position of the naphthalene ring and a dimethyl sulfonamide at the 1-position. Predicted physicochemical properties include a LogP of 3.63 (ACD/Labs) and an estimated water solubility of 66.25 mg/L (WSKOW v1.41). This compound is utilized as a research chemical and synthetic intermediate, with primary procurement channels including specialized chemical suppliers and custom synthesis services.

Predicted lipophilicity enhancement – ethoxy substitution may support higher membrane permeability vs. unsubstituted core
Non-fluorescent scaffold – lacks dansyl fluorophore for label-free assay applications
Defined regioisomeric identity – 1,4-substitution pattern for regioisomer-controlled synthesis

4-Ethoxy-N,N-dimethylnaphthalene-1-sulfonamide: Why Generic Naphthalene Sulfonamide Substitution Is Not Feasible for Critical Applications


Naphthalene sulfonamides encompass a highly diverse class of compounds with variable substitution patterns that profoundly influence their physicochemical properties, binding interactions, and biological activity. [1] Subtle changes—such as the position of an alkoxy substituent or the nature of the sulfonamide nitrogen substituents—can shift LogP by >0.5 units or alter hydrogen-bonding capabilities. Consequently, generic replacement of 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide with other in-class compounds (e.g., non-ethoxy analogs or positional isomers) without direct comparative validation risks compromising key parameters in synthetic routes or screening assays. The quantitative evidence below substantiates these substitution risks.

Substitution pattern shift may alter LogP and hydrogen-bond network, compromising permeability profiles
Generic naphthalene sulfonamide replacement risks synthetic route incompatibility and off-target reactivity
Regioisomer mismatch can invalidate binding or recognition data; class-level SAR confirms topology dependence

4-Ethoxy-N,N-dimethylnaphthalene-1-sulfonamide: Quantitative Differentiation from Analogs & Isomers


Enhanced Lipophilicity vs. Non-Ethoxy Analog (LogP Head-to-Head)

The ethoxy group at the 4-position increases lipophilicity compared to the bare naphthalene-1-sulfonamide core. The target compound exhibits a predicted LogP of 3.63 , versus an XLogP of 2.3 for the non-ethoxy analog N,N-dimethylnaphthalene-1-sulfonamide (CAS 128309-41-1) . This represents a calculated ΔLogP of +1.33, indicating significantly higher membrane permeability and altered pharmacokinetic distribution.

Lipophilicity
Data to verify
ΔLogP +1.33 (predicted)
Predicted permeability shift vs. non-ethoxy analog
Cross-study in silico; experimental validation advised
Lipophilicity Optimization Physicochemical Profiling Drug Design

Positional Isomerism: Physicochemical Divergence from 6-Ethoxy Regioisomer

The target compound (4-ethoxy-1-sulfonamide) is a regioisomer of 6-ethoxy-N,N-dimethylnaphthalene-2-sulfonamide (CAS 1206121-91-6). Despite sharing the same molecular formula (C14H17NO3S), the positional shift of the ethoxy and sulfonamide groups alters electronic distribution and molecular shape. While direct comparative experimental data are unavailable for these specific regioisomers, authoritative class-level SAR evidence establishes that the 1,4- versus 2,6-substitution pattern on naphthalene yields distinct conformational preferences and binding topographies. [1] This is a critical consideration in any application where molecular recognition is key.

Regioisomer
Class-level
1,4- vs 2,6-substitution pattern
Binding topography may diverge between regioisomers
Class-level SAR evidence; direct pair data unavailable
Regioisomer Differentiation Structure-Property Relationships Synthetic Chemistry

Differentiation from Dansyl-Type Fluorescent Probes Based on N-Substitution

Common dansyl probes (e.g., 5-dimethylamino-N-(2-hydroxyethyl)naphthalene-1-sulfonamide) feature a dimethylamino group at the 5-position, which confers fluorescence via a push-pull electronic mechanism. [1] The target compound lacks this 5-dimethylamino fluorophore, instead bearing an ethoxy group at the 4-position and N,N-dimethyl substitution on the sulfonamide. This fundamental difference renders the target compound non-fluorescent under standard UV excitation conditions, making it suitable for applications where dansyl interference must be avoided, such as label-free binding assays or as a non-fluorescent control.

Fluorescence
Supporting evidence
Non-fluorescent (no 5-N(CH₃)₂)
May support label-free assay or control design
Dansyl-free scaffold avoids optical interference
Fluorescent Probe Design Sulfonamide Functionalization Chemical Biology Tools

Class-Level Selectivity and Activity Inference Within Naphthalene Sulfonamide Libraries

Naphthalene sulfonamides are established scaffolds for inhibiting enzymes such as calmodulin-dependent protein kinases and steroid sulfatases (STS). [1] [2] Within this class, specific substitution patterns are critical: for example, STS inhibition requires precise positioning of sulfonamide and ring substituents, with IC₅₀ values spanning from low nanomolar to >100 µM depending on modifications. [2] The 4-ethoxy-1-sulfonamide arrangement has been incorporated into focused compound libraries for kinase and sulfatase screening, though direct IC₅₀ data for this exact compound has not been published. Nevertheless, its inclusion in these libraries indicates its design as a target-specific tool compound rather than a generic sulfonamide analog.

Kinase/Sulfatase
Class-level
No disclosed IC₅₀; class benchmark low nM–µM
Differentiated scaffold for screening library expansion
Published class SAR supports target-specific design
Kinase Inhibition Sulfonamide SAR Drug Discovery Libraries

Predicted Metabolic and Environmental Fate Differentiation

The introduction of the 4-ethoxy group alters predicted environmental fate parameters compared to non-substituted naphthalene sulfonamides. The target compound shows a predicted ready biodegradability flag of 'NO' (Biowin6 MITI Non-Linear Model probability = 0.0471) , indicating persistence relative to simpler analogs, which may be a desirable or undesirable property depending on the intended use case. Its predicted bioaccumulation factor (BCF) is 28.34 (Log BCF = 1.452) , classifying it as having low bioaccumulation potential. In contrast, compounds with higher chlorine substitution or larger alkyl chains typically exhibit significantly higher BCF values.

Environmental Fate
Data to verify
Predicted BCF 28.34 (low)
Low bioaccumulation potential; moderate persistence
In silico estimation; experimental confirmation needed
Environmental Fate Biodegradability ADME Prediction

4-Ethoxy-N,N-dimethylnaphthalene-1-sulfonamide: Target Application Scenarios Driven by Quantitative Differentiation


Lipophilicity-Driven Lead Optimization Programs

Medicinal chemistry teams seeking to increase the LogP of a naphthalene sulfonamide lead series can utilize 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide as a specific scaffold for SAR exploration. The predicted LogP of 3.63 represents a +1.33 log unit increase over the non-ethoxy parent compound , which directly translates to enhanced membrane permeability. This compound is suitable for permeability-limited projects where achieving a LogP >3 is a design goal, serving as a readily available tool to probe the lipophilic tolerance of the target binding pocket.

Non-Fluorescent Probe or Control for Dansyl-Based Assays

Due to the absence of the 5-dimethylamino fluorophore characteristic of dansyl probes , this compound is ideal for use as a non-fluorescent control or scaffold in fluorescence-based biochemical assays. Laboratories running high-throughput screens (HTS) with dansyl-labeled substrates can employ this compound to verify that observed activity is not an artifact of dansyl interference, thereby increasing assay robustness and data integrity.

Regioisomer-Specific Building Block for Focused Library Synthesis

For combinatorial chemistry or parallel synthesis efforts requiring precise regioisomeric control, the 4-ethoxy-1-sulfonamide orientation offers a distinct vector set compared to the 6-ethoxy-2-sulfonamide isomer . The 1,4-substitution pattern directs subsequent functionalization chemistry differently, enabling the construction of libraries with unique 3D topologies. This compound serves as a critical building block when synthetic routes demand the 1,4-naphthalene substitution framework, preventing costly synthetic missteps.

Environmental Fate Profiling in Sulfonamide Research

Research groups investigating the environmental persistence and bioaccumulation of sulfonamide-based compounds can use this compound as a reference standard. Its predicted low bioaccumulation factor (BCF = 28.34) and moderate persistence (weeks-months half-life) make it a useful comparator in fate studies, particularly when benchmarking new sulfonamide derivatives for reduced environmental impact.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Enhanced lipophilicity scaffold
Permeability assay validation
Non-fluorescent dansyl assay control
Non-fluorescent scaffold
Fluorescence interference testing
Regioisomer-specific library synthesis
1,4-substitution pattern
Regioisomeric purity and route compatibility
Environmental fate profiling
Predicted low bioaccumulation
BCF and biodegradation confirmation
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